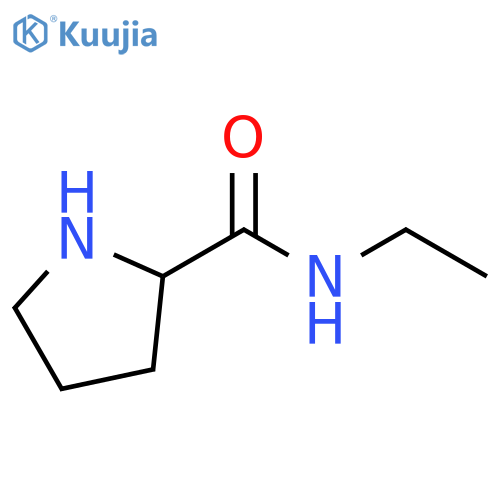Cas no 750514-83-1 (2-Pyrrolidinecarboxamide, N-ethyl-)

750514-83-1 structure
商品名:2-Pyrrolidinecarboxamide, N-ethyl-
2-Pyrrolidinecarboxamide, N-ethyl- 化学的及び物理的性質
名前と識別子
-
- 2-Pyrrolidinecarboxamide, N-ethyl-
-
- インチ: 1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)
- InChIKey: KACAMSDOZKVKNP-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1C(NCC)=O
計算された属性
- せいみつぶんしりょう: 142.110613074g/mol
- どういたいしつりょう: 142.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 41.1Ų
2-Pyrrolidinecarboxamide, N-ethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-64374-2.5g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 2.5g |
$669.0 | 2025-03-15 | |
| Enamine | EN300-64374-5.0g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 5.0g |
$991.0 | 2025-03-15 | |
| Enamine | EN300-64374-0.1g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 0.1g |
$301.0 | 2025-03-15 | |
| Enamine | EN300-64374-1.0g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 1.0g |
$342.0 | 2025-03-15 | |
| Enamine | EN300-64374-10.0g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 10.0g |
$1471.0 | 2025-03-15 | |
| Ambeed | A1115974-1g |
N-Ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95% | 1g |
$322.0 | 2024-04-17 | |
| Enamine | EN300-64374-0.5g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 0.5g |
$328.0 | 2025-03-15 | |
| Enamine | EN300-64374-0.25g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 0.25g |
$315.0 | 2025-03-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741997-1g |
n-Ethylpyrrolidine-2-carboxamide |
750514-83-1 | 98% | 1g |
¥2704.00 | 2024-07-28 | |
| A2B Chem LLC | AV57904-5g |
N-Ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95% | 5g |
$1316.00 | 2024-04-19 |
2-Pyrrolidinecarboxamide, N-ethyl- 関連文献
-
1. Polypeptides. Part 15. Synthesis and biological activity of α-aza-analogues of luliberin modified in positions 6 and 10Anand S. Dutta,Barrington J. A. Furr,Michael B. Giles J. Chem. Soc. Perkin Trans. 1 1979 379
750514-83-1 (2-Pyrrolidinecarboxamide, N-ethyl-) 関連製品
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:750514-83-1)2-Pyrrolidinecarboxamide, N-ethyl-

清らかである:99%
はかる:1g
価格 ($):290.0